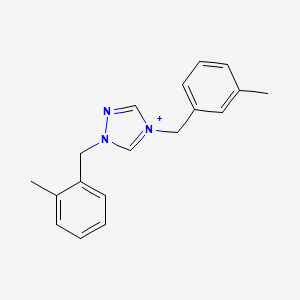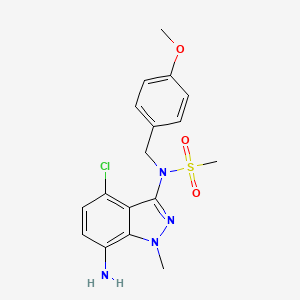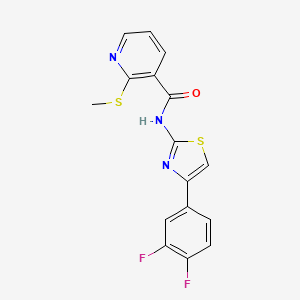
1-(2-methylbenzyl)-4-(3-methylbenzyl)-1H-1,2,4-triazol-4-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methylbenzyl)-4-(3-methylbenzyl)-1H-1,2,4-triazol-4-ium is a compound that belongs to the class of triazolium salts These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
The synthesis of 1-(2-methylbenzyl)-4-(3-methylbenzyl)-1H-1,2,4-triazol-4-ium typically involves the reaction of 1,2,4-triazole with 2-methylbenzyl chloride and 3-methylbenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the triazolium salt. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(2-methylbenzyl)-4-(3-methylbenzyl)-1H-1,2,4-triazol-4-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the benzylic positions, leading to the formation of corresponding benzyl alcohols or benzaldehydes.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the triazolium core or the benzylic groups, depending on the reaction conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazolium core or the benzylic groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides, amines, and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylic positions may yield benzyl alcohols or benzaldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(2-methylbenzyl)-4-(3-methylbenzyl)-1H-1,2,4-triazol-4-ium has several scientific research applications, including:
Chemistry: The compound is used as a catalyst in various organic reactions, such as cycloaddition and polymerization. Its unique structure allows it to facilitate these reactions efficiently.
Biology: In biological research, the compound is studied for its potential antimicrobial and antifungal properties. It has shown promising activity against certain bacterial and fungal strains.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anticancer agent. Preliminary studies suggest that it may inhibit the growth of certain cancer cells.
Industry: In industrial applications, the compound is used as an intermediate in the synthesis of other chemicals and materials. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(2-methylbenzyl)-4-(3-methylbenzyl)-1H-1,2,4-triazol-4-ium involves its interaction with specific molecular targets and pathways. In biological systems, the compound may exert its effects by binding to enzymes or receptors, thereby inhibiting their activity. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of fungal cell membranes.
In medicinal applications, the compound’s anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells. This can occur through the activation of specific signaling pathways that lead to cell death.
Comparison with Similar Compounds
1-(2-methylbenzyl)-4-(3-methylbenzyl)-1H-1,2,4-triazol-4-ium can be compared with other similar compounds, such as:
1-(2-methylbenzyl)-4-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium: This compound has a similar structure but with a different substitution pattern on the benzyl groups. It may exhibit different chemical and biological properties due to this variation.
1-(2-methylbenzyl)-4-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium: Another similar compound with a different substitution pattern. Its reactivity and applications may differ from those of this compound.
1-(3-methylbenzyl)-4-(3-methylbenzyl)-1H-1,2,4-triazol-4-ium:
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct properties and applications.
Properties
Molecular Formula |
C18H20N3+ |
|---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
1-[(2-methylphenyl)methyl]-4-[(3-methylphenyl)methyl]-1,2,4-triazol-4-ium |
InChI |
InChI=1S/C18H20N3/c1-15-6-5-8-17(10-15)11-20-13-19-21(14-20)12-18-9-4-3-7-16(18)2/h3-10,13-14H,11-12H2,1-2H3/q+1 |
InChI Key |
BFRACYNPSWQGJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C[N+]2=CN(N=C2)CC3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-pyridinamine](/img/structure/B13368282.png)


![N-(2-methyl-3-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B13368310.png)

![4,7-Dioxo-5-phenyl-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13368326.png)
![1-[4-(difluoromethoxy)phenyl]-N-mesityl-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13368330.png)
![3-(3-Methyl-1-benzofuran-2-yl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368334.png)
![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-hydroxy-[1,1'-biphenyl]-3-yl)propanoic acid](/img/structure/B13368337.png)

![4-hydroxy-5-methoxy-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]pyridine-2-carboxamide](/img/structure/B13368345.png)
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13368370.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2,2-trifluoroacetamide](/img/structure/B13368376.png)

